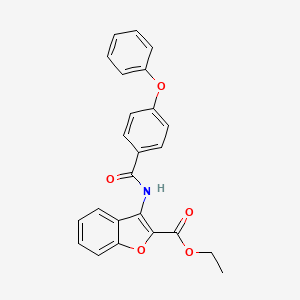

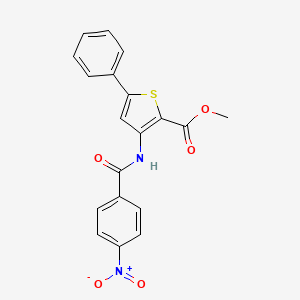

![molecular formula C20H13ClN2OS B6524377 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 420831-95-4](/img/structure/B6524377.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide” is a chemical compound . It is a derivative of benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide” was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学的研究の応用

Pharmacological Applications

Benzothiazole derivatives, such as N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide, have been associated with a wide range of biological activities . These include:

- Antibacterial

- Antifungal

- Antioxidant

- Antimicrobial

- Antiproliferative

- Anticonvulsant

- Anti-HIV

- Antidiabetic

- Anti-inflammatory

- Antiepileptic

Synthetic Strategies

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Antibacterial Agents

3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been synthesized as potential antibacterial agents . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as ligands for metal extraction .

Optical Materials

Benzothiazole derivatives have also been used as optical materials .

Fibroblast Growth Factor Antagonists

They have potential biological uses as fibroblast growth factor antagonists .

Autotaxin Inhibitors

Benzothiazole derivatives can act as autotaxin inhibitors .

Inhibitors of Wnt Antagonist DKK and Cytosolic Phospholipase A2α

They can also act as inhibitors of Wnt antagonist DKK and cytosolic phospholipase A2α .

将来の方向性

作用機序

Target of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide, also known as Oprea1_798194 or F0725-0455, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The primary target of these compounds is likely the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately leading to cell death .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized primarily through sulphation , and both the parent compound and its metabolites are likely excreted via the biliary route

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis cells . By inhibiting DprE1 and disrupting cell wall biosynthesis, the compound weakens the bacterium’s cell wall, leading to cell lysis and death .

Action Environment

The efficacy and stability of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its absorption, distribution, metabolism, or excretion, thereby altering its efficacy Additionally, factors such as pH and temperature could potentially affect the compound’s stability

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHYSNGHHHFQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)

![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)

![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)

![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)

![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)

![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)